molecular formula C19H25NO4 B5680485 ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B5680485
M. Wt: 331.4 g/mol
InChI Key: IVYQUZKXOUFOMT-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body.

Scientific Research Applications

Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications in various fields such as pain management, anxiety disorders, and addiction. It has been shown to increase the levels of endocannabinoids in the body, which are known to have analgesic, anxiolytic, and anti-addictive effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which bind to the cannabinoid receptors in the body and produce various physiological effects. This mechanism of action has been shown to have analgesic, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, which are known to have analgesic, anxiolytic, and anti-addictive effects. This compound has also been shown to increase the levels of dopamine in the brain, which is responsible for the reward and pleasure response.

Advantages and Limitations for Lab Experiments

Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and its mechanism of action is well understood. It has also been shown to have a high degree of selectivity for FAAH, which reduces the possibility of off-target effects. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain consistent levels of the compound. It is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for the study of ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of anxiety disorders and addiction. Further research is also needed to understand its mechanism of action and to develop more potent and selective FAAH inhibitors.

Synthesis Methods

The synthesis of ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzylamine with 2,5-dimethylpyrrole-3-carboxylic acid. The resulting product is then treated with ethyl chloroformate to obtain the final compound, this compound. The purity of the compound is ensured by using various analytical techniques such as NMR and HPLC.

properties

IUPAC Name

ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-6-24-19(21)16-11-13(2)20(14(16)3)10-9-15-7-8-17(22-4)18(12-15)23-5/h7-8,11-12H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYQUZKXOUFOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)CCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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